D-Galactose-6-O-sulfate sodium salt

Description

Chemical Identification and Nomenclature

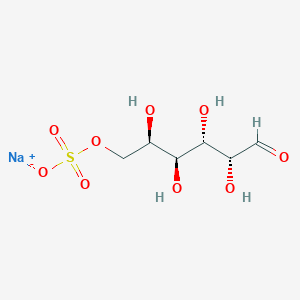

This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate. The compound’s molecular formula, C₆H₁₁NaO₉S, reflects its composition as a sodium salt of sulfated galactose. Its structure features a galactose backbone with hydroxyl groups at positions 2, 3, 4, and 5, and a sulfate group at position 6, which is critical for its biochemical interactions.

The compound’s stereochemistry is defined by the D-configuration of galactose, ensuring its compatibility with biological systems. Key identifiers include:

- CAS Registry Number : 125455-62-1

- SMILES Notation : C(C@HO)OS(=O)(=O)[O-].[Na+]

- InChIKey : NTLPRJIGOOEWLH-NQZVPSPJSA-M

These identifiers underscore its unique chemical profile and distinguish it from related sulfated carbohydrates. The sodium counterion enhances solubility in aqueous environments, making it suitable for in vitro enzymatic assays.

Historical Context in Carbohydrate Chemistry Research

The discovery of this compound is intertwined with advancements in sulfated polysaccharide research. Early studies on carrageenan, a sulfated galactan found in red seaweed, revealed the presence of 6-O-sulfated galactose residues as structural components. This finding spurred interest in synthesizing and characterizing monosaccharide sulfates to elucidate their roles in polysaccharide biosynthesis and function.

In the late 20th century, the compound gained prominence as a substrate for sulfotransferase enzymes, particularly keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST). Researchers utilized this compound to probe the specificity of these enzymes, which catalyze sulfate transfer in glycosaminoglycan biosynthesis. Its synthetic availability enabled mechanistic studies, clarifying how sulfation patterns influence carbohydrate-protein interactions.

Properties

Molecular Formula |

C6H11NaO9S |

|---|---|

Molecular Weight |

282.20 g/mol |

IUPAC Name |

sodium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |

InChI |

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |

InChI Key |

NTLPRJIGOOEWLH-NQZVPSPJSA-M |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Methods

Chemical sulfation strategies rely on reactive sulfur-trioxide (SO₃) complexes or sulfating agents to introduce sulfate groups. These methods vary in regioselectivity, scalability, and compatibility with protecting groups.

Sulfur Trioxide (SO₃) Complex-Mediated Sulfation

Reagents : SO₃-pyridine, SO₃-trimethylamine (TMA), or SO₃-triethylamine (TEA) complexes.

Mechanism : The SO₃ complex acts as an electrophilic sulfating agent, reacting with hydroxyl groups under basic conditions.

Procedure:

- Substrate Preparation : D-Galactose is dissolved in anhydrous dimethylformamide (DMF) or pyridine.

- Sulfation : SO₃-TMA (2.5–10 equivalents per hydroxyl) is added at 50–60°C for 2–24 hours.

- Work-Up : The reaction is quenched with ice-water, neutralized with NaOH, and purified via ion-exchange chromatography.

Yield : 85–93% for per-sulfated analogs.

Regioselectivity : Limited for monosaccharides unless directed by steric or electronic factors. For D-galactose, C-6 sulfation dominates due to the equatorial orientation of the hydroxyl group.

Example:

"Simultaneous sulfation at five positions of a heparin precursor was achieved using SO₃-TMA in 85% yield, demonstrating the utility of SO₃ complexes for polysaccharide derivatization".

Dicyclohexylcarbodiimide (DCC)-H₂SO₄ Method

Reagents : DCC, concentrated H₂SO₄.

Mechanism : DCC activates H₂SO₄ to form a reactive intermediate for sulfation.

Procedure:

Regioselective Sulfation Using Protecting Groups

Strategy : Temporary protecting groups (e.g., acetyl, benzyl) guide sulfation to the C-6 position.

Steps:

- C-2, C-3, C-4 Protection : Acetylation or silylation of non-target hydroxyls.

- C-6 Sulfation : SO₃-TEA in DMF at −20°C.

- Deprotection : Basic hydrolysis (e.g., NaOH/MeOH) removes acetyl groups.

Yield : 54–77% for regioselective sulfation.

Advantage : High specificity for C-6 when other hydroxyls are blocked.

Enzymatic Synthesis Methods

Enzymatic approaches leverage sulfotransferases (e.g., CHST1, CHST2) for precise C-6 sulfation, avoiding complex protecting group strategies.

Keratan Sulfate Galactose-6-O-Sulfotransferase (CHST1)

Substrate : D-Galactose within keratan sulfate (KS) or N-glycan structures.

Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).

Procedure:

- Enzyme Preparation : Recombinant CHST1 is expressed in HEK293 or CHO cells.

- Reaction : D-Galactose-containing oligosaccharide (2–5 mM) is incubated with CHST1 (10% w/w) and PAPS (1.6 equiv) in Tris buffer (pH 7.5) at 37°C.

- Purification : Size-exclusion chromatography (P6 column) removes enzymes, followed by DEAE ion-exchange to isolate sulfated product.

Yield : 50–85% for monosulfated products.

Specificity : CHST1 preferentially sulfates galactose residues adjacent to GlcNAc6S or sialic acid motifs.

Chemoenzymatic Cascade Synthesis

Steps :

- Galactosylation : β1,4-Galactosyltransferase (B4GalT4) adds galactose to GlcNAc.

- Sulfation : CHST2 sulfates terminal GlcNAc, while CHST1 modifies adjacent galactose.

Example :

"A KS oligosaccharide with C-6 sulfated galactose was synthesized via sequential B4GalT4 and CHST1 reactions, achieving 70% overall yield".

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| SO₃ Complex | 85–93% | Moderate | Low | High |

| DCC-H₂SO₄ | 40–70% | Low | Moderate (purification challenges) | Moderate |

| Enzymatic (CHST1) | 50–85% | High | High (enzyme sourcing) | Moderate (requires PAPS) |

Key Findings :

Challenges and Optimization Strategies

Purification Difficulties

Chemical Reactions Analysis

Types of Reactions

D-Galactose-6-O-sulfate sodium salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the galactose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfate group can be reduced under specific conditions to yield desulfated products.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the sulfate group under appropriate conditions

Major Products

Oxidation: Products include galactonic acid and galactaric acid.

Reduction: Desulfated galactose derivatives.

Substitution: Various substituted galactose derivatives depending on the nucleophile used

Scientific Research Applications

D-Galactose-6-O-sulfate sodium salt has been identified as a significant biochemical reagent. Its sulfation pattern plays a crucial role in its biological activity, influencing interactions with proteins and other biomolecules. This compound is primarily used in life science research for various applications:

- Biochemical Assays : It serves as a substrate or inhibitor in enzymatic assays, particularly those involving sulfatases and glycosaminoglycans.

- Drug Development : Research indicates its potential as a lead compound for developing therapeutics targeting glycosaminoglycan-related pathways.

Enzymatic Studies

This compound is utilized in studies focusing on sulfatases, enzymes that hydrolyze sulfate esters from glycosaminoglycans. Research has shown that the presence of sulfate groups can significantly affect enzyme activity and substrate specificity .

Glycosaminoglycan Research

This compound is relevant in the study of glycosaminoglycans like chondroitin sulfate and heparan sulfate. Its sulfation pattern can mimic natural substrates, allowing researchers to investigate the biological roles of these polysaccharides in cellular signaling and matrix biology .

Therapeutic Investigations

There is growing interest in the therapeutic potential of this compound, particularly regarding its anti-inflammatory properties and ability to modulate immune responses. Studies suggest that sulfated carbohydrates can influence cell signaling pathways involved in inflammation and immune regulation .

Case Study 1: Enzyme Activity Modulation

A study investigated the effect of this compound on the activity of specific sulfatases involved in chondroitin sulfate degradation. The results indicated that varying concentrations of this compound could enhance or inhibit enzyme activity, providing insights into its role as a modulator in biochemical pathways .

Case Study 2: Drug Development

Research has explored the use of this compound as a scaffold for developing new drugs targeting glycosaminoglycan-related diseases, such as osteoarthritis and certain cancers. The compound's ability to mimic natural substrates allows it to be integrated into drug design strategies aimed at enhancing therapeutic efficacy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Assays | Used as a substrate or inhibitor for enzymatic assays |

| Glycosaminoglycan Research | Mimics natural substrates for studying polysaccharide interactions |

| Drug Development | Potential scaffold for therapeutics targeting glycosaminoglycan-related diseases |

| Enzyme Activity Modulation | Influences sulfatase activity in biochemical pathways |

Mechanism of Action

The mechanism of action of D-Galactose-6-O-sulfate sodium salt involves its interaction with specific enzymes and proteins. The sulfate group can modulate enzyme activity by altering the substrate’s binding affinity and specificity. This compound can also participate in signaling pathways by interacting with cell surface receptors and influencing cellular processes .

Comparison with Similar Compounds

Functional Differences :

- Biological Activity : Sulfation at C6 in D-galactose is critical for carrageenan’s gelling properties, while C4 sulfation is associated with heparin-like anticoagulant activity .

- Stability : D-Galactose-4-O-sulfate requires storage at -20°C for long-term stability, whereas the 6-O derivative is stable at room temperature during shipping .

Sulfated Glucosamine Derivatives

Functional Differences :

- Biological Role: Glucosamine derivatives are integral to glycosaminoglycans (e.g., chondroitin sulfate), whereas galactose sulfates are more prevalent in marine polysaccharides .

- Solubility : N-Acetylglucosamine sulfates exhibit lower aqueous solubility compared to galactose sulfates due to acetyl group hydrophobicity .

Phosphate vs. Sulfate Derivatives

Key Contrasts :

- Charge and Reactivity : Phosphate groups carry a higher negative charge, making them critical in energy metabolism (e.g., glycolysis), whereas sulfates are more stable and prevalent in structural polymers .

- Toxicity : Barium salts require careful handling due to barium’s toxicity, limiting their use in vivo compared to sodium salts .

Biological Activity

D-Galactose-6-O-sulfate sodium salt is a sulfated derivative of D-galactose, a monosaccharide integral to various biological processes. Its unique sulfate group at the 6-position significantly enhances its biochemical interactions, making it a subject of interest in both research and clinical applications.

- Chemical Formula : C₆H₁₁NaO₉S

- Molecular Weight : 228.21 g/mol

- Structure : The compound is characterized by a sulfate group attached to the galactose molecule, influencing its biological activity.

Target Interactions

This compound interacts with various enzymes and proteins, notably:

- Galactose Oxidase : This enzyme hydrolyzes D-galactose-6-O-sulfate, facilitating its biological activities.

- Glycan Sulfatides : The compound plays a role in the recognition and binding sites of glycan sulfatides, which are crucial for cellular signaling and adhesion processes.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cell Adhesion : It contributes to cell adhesion mechanisms, affecting tissue integrity and cellular communication.

- Glycoprotein Interactions : this compound is essential for studying glycoprotein structures and their functions in various biological contexts.

Biological Activities

This compound exhibits multiple biological activities:

- Cellular Recognition : It plays a critical role in cell adhesion and recognition processes, impacting immune responses and cellular interactions.

- Enzyme Activity Regulation : The compound influences the activity of specific enzymes involved in carbohydrate metabolism and biosynthesis.

- Therapeutic Potential : Research indicates potential therapeutic applications in modulating immune responses and as a diagnostic agent for measuring galactose levels in biological samples.

Case Studies

- Immunological Studies :

- Biochemical Assays :

- Marine Biology Applications :

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| D-Galactose | Monosaccharide without sulfate | Basic energy source |

| This compound | Sulfated monosaccharide | Cell adhesion, enzyme regulation |

| Heparin | Highly sulfated polysaccharide | Anticoagulant activity |

| Chondroitin Sulfate | Sulfated glycosaminoglycan | Cartilage structure and function |

| Keratan Sulfate | Sulfated glycosaminoglycan | Structural component in cornea |

Q & A

Q. What are the established methods for synthesizing D-Galactose-6-O-sulfate sodium salt in laboratory settings?

A validated synthesis method involves reacting 1,2:3,4-di-O-isopropylidene-D-galactose with 8-quinolyl sulfate in anhydrous pyridine, catalyzed by an 8-hydroxyquinoline-Cu(II) complex. After deprotection using aqueous hydrolysis (80°C), the product is neutralized with Ba(OH)₂, precipitated with ethanol, and purified via ion-exchange chromatography (Dowex 50W). The final sodium salt is obtained by treating the free acid form with sodium hydroxide .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key methods include:

- Elemental analysis : Verify sulfur (S) and nitrogen (N) content in intermediates (e.g., brucinium salt form) .

- Chromatography : Use HPLC (≥98% purity criteria) or ion-exchange chromatography to separate sulfated isomers .

- Spectroscopy : Employ -/-NMR to confirm sulfation at the C6 position and assess glycosidic bond integrity .

Q. What are the recommended storage conditions and solubility profiles for maintaining the stability of this compound?

- Storage : Keep in a sealed container at room temperature (20–25°C) in a dry environment to prevent hygroscopic degradation .

- Solubility : Soluble in water (180 g/L at 25°C; pH 5.0–7.0). Avoid strong oxidizers and extreme pH conditions to prevent decomposition .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing D-Galactose-6-O-sulfate from structurally similar sulfated monosaccharides, and how can these be methodologically addressed?

- Challenge : Co-elution in HPLC with isomers like D-Glucose-6-sulfate due to similar polarity .

- Solutions :

- Use anion-exchange chromatography with gradient elution to exploit subtle charge differences.

- Apply enzymatic assays (e.g., galactose oxidase specificity) to confirm substrate identity .

- Combine -NMR with 2D-COSY to resolve overlapping anomeric proton signals .

Q. How does the sulfation position (C6) in D-Galactose-6-O-sulfate influence its reactivity in enzymatic studies, particularly with galactosyltransferases?

The C6 sulfate group sterically hinders glycosidic bond formation, reducing its utility as a donor substrate for galactosyltransferases compared to non-sulfated analogs (e.g., UDP-α-D-galactose). However, it may act as a competitive inhibitor or modify enzyme kinetics in studies of sulfatase activity . Experimental optimization of pH (6.5–7.5) and ionic strength is critical to maintain enzyme stability .

Q. What experimental considerations are critical when designing in vivo studies involving this compound, particularly regarding metabolic tracking and interference from endogenous compounds?

- Metabolic tracking : Use -radiolabeled sulfate groups or -isotopic labeling for LC-MS/MS detection .

- Interference mitigation : Pre-treat samples with sulfatase inhibitors (e.g., sodium phosphate) to prevent endogenous desulfation .

- Safety : Adhere to non-hazardous handling protocols (e.g., PPE, ventilation) as per SDS guidelines, though acute toxicity is low .

Methodological Notes

- Contradictions in evidence : Safety data sheets (SDS) consistently classify the compound as non-hazardous, but prolonged exposure should be avoided due to limited long-term toxicity data .

- Critical gaps : No evidence addresses its stability in biological matrices (e.g., plasma), necessitating pilot stability studies under simulated physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.